1-Benzoylaziridin-2-one

Catalog No.
S14511647
CAS No.
76345-43-2
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzoylaziridin-2-one

CAS Number

76345-43-2

Product Name

1-Benzoylaziridin-2-one

IUPAC Name

1-benzoylaziridin-2-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-8-6-10(8)9(12)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

HXLDVHOVTFPGBH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N1C(=O)C2=CC=CC=C2

1-Benzoylaziridin-2-one is a heterocyclic compound characterized by a five-membered ring containing an aziridine structure and a ketone functional group. Its molecular formula is C₉H₉NO, and it features a benzoyl group attached to the aziridine nitrogen. This compound is notable for its unique combination of properties derived from both the aziridine and ketone functionalities, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Typical of aziridines and carbonyl compounds. Some notable reactions include:

  • Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of more complex molecules. This reaction is facilitated by the electrophilic nature of the aziridine nitrogen due to the presence of the benzoyl group.
  • Acylation Reactions: The carbonyl group can participate in acylation reactions, allowing for the introduction of various acyl groups, which can modify the compound's properties and reactivity.
  • Condensation Reactions: The compound can also engage in condensation reactions with amines or alcohols, forming derivatives that may exhibit enhanced biological activities.

Research indicates that 1-benzoylaziridin-2-one exhibits promising biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against various bacterial strains. Additionally, compounds with similar structures have been explored for their anticancer properties, suggesting that 1-benzoylaziridin-2-one may also possess cytotoxic effects against cancer cells.

Several methods have been developed for synthesizing 1-benzoylaziridin-2-one:

  • Aziridination of Ketones: One common approach involves the aziridination of a suitable precursor ketone using nitrogen-containing reagents. This method typically requires specific catalysts or conditions to promote the formation of the aziridine ring.
  • Benzoylation of Aziridines: Another method includes the benzoylation of an existing aziridine compound, where a benzoyl chloride or an equivalent reagent is reacted with an aziridine under basic conditions.
  • Cyclization Reactions: Cyclization methods involving intermediates such as amino acids or other nitrogen-containing compounds can also yield 1-benzoylaziridin-2-one through controlled reaction conditions.

1-Benzoylaziridin-2-one has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug development, particularly for antibacterial or anticancer therapies.
  • Organic Synthesis: The compound can act as an intermediate in the synthesis of more complex organic molecules, particularly those requiring aziridine or carbonyl functionalities.
  • Material Science: Its unique chemical properties may allow for applications in polymer chemistry or materials science where specific reactivity is desired.

Several compounds share structural features with 1-benzoylaziridin-2-one. These include:

Compound NameStructure TypeKey Features
2-BenzylpyridinePyridine derivativeExhibits diverse biological activities; used in medicinal chemistry .
BenzamideAmide derivativeKnown for its role in pharmaceuticals; serves as a building block in drug design .
1-AcylazetidineAzetidine derivativeSimilar ring structure; potential applications in organic synthesis .

Uniqueness of 1-Benzoylaziridin-2-one

What sets 1-benzoylaziridin-2-one apart from these similar compounds is its specific aziridine structure combined with the benzoyl group, providing unique reactivity patterns not found in typical pyridine or amide derivatives. This uniqueness may enhance its applicability in targeted drug design and synthesis strategies within organic chemistry.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric approaches to 1-benzoylaziridin-2-one derivatives exploit chiral catalysts to induce enantioselectivity during ring-forming reactions. A notable method involves the use of quinine-derived urea organocatalysts, such as epi-quinine urea (eQNU), which facilitate asymmetric epoxidation and domino ring-opening cyclization sequences. For instance, Lattanzi and colleagues demonstrated that eQNU catalyzes the formation of tetrahydro-1,4-benzodiazepin-2-ones with up to 98% enantiomeric excess (ee) through a Knoevenagel-epoxidation-cyclization cascade. While this work targeted seven-membered heterocycles, analogous strategies could be adapted for aziridinone synthesis by modifying the nucleophilic components.

Chiral zinc bromide (ZnBr2) complexes have also shown promise in asymmetric aziridine synthesis. Pieczonka et al. reported the stereoselective ring-opening of NH-aziridines using ZnBr2, achieving 50–63% yields with full retention of configuration at the stereogenic centers. Although this study focused on 1-(2-aminoalkyl)aziridines, the methodology provides a template for benzoylaziridinone synthesis by substituting benzoyl-containing nucleophiles in the ring-opening step.

Table 1: Catalytic Systems for Asymmetric Aziridinone Synthesis

CatalystSubstrate ClassYield (%)ee (%)Reference
eQNU organocatalystAldehyde derivatives45–7285–98
ZnBr2NH-aziridines50–63N/A*

*Diastereoselectivity >95:5 dr reported instead of ee.

Metal-Mediated Cyclization Approaches

Transition metal catalysts enable regioselective cyclization reactions to access 1-benzoylaziridin-2-ones. Iridium and palladium complexes have been particularly effective in (4 + 3) cyclizations involving vinyl aziridines. Jiang et al. developed an iridium-catalyzed reaction between vinyl aziridines and para-quinone methide (p-QM) derivatives, yielding benzoxazepines in 40–96% yields with >95:5 diastereoselectivity. While this work targeted seven-membered rings, the underlying mechanism—vinyl aziridine activation via metal coordination—could be redirected toward aziridinone formation by employing benzoyl-substituted aziridine precursors.

Palladium catalysis further enhances stereocontrol in asymmetric cyclizations. The same study demonstrated that palladium with chiral phosphine ligands achieves enantioselectivities up to 96:4 er in benzoxazepine synthesis. Adapting this system to aziridinone synthesis would require designing substrates where the palladium center directs cyclization to form the strained three-membered ring while retaining the benzoyl group.

Organocatalytic Ring-Closure Techniques

Organocatalytic methods offer metal-free pathways to 1-benzoylaziridin-2-ones. The quinazolinone-based auxiliary Q* has been instrumental in stereocontrolled aziridination, as demonstrated by Gattrell. By employing (S)-3-acetoxyaminoquinazolin-4-one (QNHOAc) and titanium(IV) tert-butoxide, styrene derivatives were converted to N-Q aziridines with complete diastereoselectivity. Although this approach focuses on aziridine synthesis, replacing the quinazolinone auxiliary with a benzoyl group could directly yield 1-benzoylaziridin-2-one derivatives.

Recent advances in hydrogen-bond-donating organocatalysts have also enabled enantioselective aziridinations. For example, thiourea catalysts promote asymmetric additions to imines, a reaction that could be adapted for aziridinone synthesis by incorporating benzoyl-protected amine precursors.

The nucleophilic ring-opening of 1-Benzoylaziridin-2-one represents a fundamental transformation that exploits the inherent ring strain present in the three-membered heterocycle [1]. The strain energy in aziridine rings creates favorable thermodynamic conditions for ring cleavage, with the nitrogen-containing three-membered ring exhibiting significant reactivity toward nucleophilic attack [2] [3]. Research demonstrates that the regioselectivity of nucleophilic ring-opening reactions is critically dependent on the substitution pattern and electronic properties of the aziridine substrate [4] [5].

Mechanism and Regioselectivity

The nucleophilic ring-opening of 1-Benzoylaziridin-2-one proceeds through a nucleophilic substitution mechanism where the incoming nucleophile attacks one of the carbon atoms in the strained three-membered ring [1] [3]. The benzoyl group serves as an activating electron-withdrawing substituent that enhances the electrophilic character of the aziridine carbons, facilitating nucleophilic attack [7]. Studies indicate that the regioselectivity is governed by both steric and electronic factors, with nucleophiles preferentially attacking the less sterically hindered carbon center [4] [8].

Computational investigations reveal that the activation energy for nucleophilic ring-opening varies significantly depending on the nature of the nucleophile and the substitution pattern [9]. The presence of the benzoyl protecting group increases the reactivity of the aziridine ring toward nucleophiles by stabilizing the developing negative charge through resonance delocalization [1] [7].

Nucleophile Classes and Reactivity Patterns

Multiple classes of nucleophiles have been demonstrated to participate in ring-opening reactions with activated aziridines similar to 1-Benzoylaziridin-2-one [1] [2]. Carbon-centered nucleophiles, including indoles and other aromatic systems, undergo efficient ring-opening reactions under Lewis acid catalysis [1]. Oxygen nucleophiles such as alcohols and water participate in ring-opening transformations, particularly under acidic conditions where protonation enhances the electrophilic character of the aziridine [4] [7].

Nitrogen nucleophiles demonstrate variable reactivity patterns depending on their basicity and steric properties [1] [2]. Azide anion represents a particularly effective nucleophile for aziridine ring-opening, providing access to 1,2-diaminoethane derivatives after subsequent reduction [1]. Sulfur nucleophiles, including thiols and thiophenols, exhibit high reactivity toward activated aziridines, often proceeding under mild conditions without additional catalysis [1].

Catalytic Systems and Reaction Conditions

Lewis acid catalysis plays a crucial role in promoting nucleophilic ring-opening reactions of 1-Benzoylaziridin-2-one [3] [7]. Commonly employed Lewis acids include boron trifluoride etherate, scandium triflate, and various metal halides that coordinate to the nitrogen atom and enhance the electrophilicity of the carbon centers [1] [3]. The choice of catalyst significantly influences both the reaction rate and regioselectivity of the transformation [8] [10].

Lewis AcidReaction ConditionsYield RangeRegioselectivity
Boron Trifluoride EtherateRoom temperature, 2-6 hours75-95%85:15 to 95:5
Scandium Triflate0-25°C, 1-4 hours80-98%90:10 to 99:1
Zinc TriflateRoom temperature, 4-12 hours70-90%80:20 to 90:10

The solvent system significantly impacts the efficiency and selectivity of nucleophilic ring-opening reactions [8] [11]. Polar aprotic solvents such as acetonitrile and dichloromethane generally provide optimal conditions for these transformations, while protic solvents can compete with the intended nucleophile [8] [11].

Electrophilic Addition Pathways

Electrophilic addition pathways represent an alternative mechanistic framework for the functionalization of 1-Benzoylaziridin-2-one, involving the interaction of electrophilic species with the electron-rich aziridine nitrogen or the strained carbon-carbon bonds [12] [13]. These transformations typically proceed through the formation of aziridinium ion intermediates that subsequently undergo ring-opening or rearrangement reactions [13] [11].

Aziridinium Ion Formation and Reactivity

The formation of aziridinium ions represents a key mechanistic pathway in electrophilic addition reactions of 1-Benzoylaziridin-2-one [14] [13]. Electrophilic activation occurs through protonation of the nitrogen atom or alkylation with alkyl halides, generating highly reactive cationic intermediates [14] [11]. The increased electrophilicity of the aziridinium ion facilitates subsequent reactions with nucleophiles or promotes ring-opening through carbocation formation [14] [13].

Research demonstrates that the stability and reactivity of aziridinium ions depend critically on the nature of the activating electrophile and the substitution pattern of the aziridine [14] [11]. Alkyl triflates and alkyl halides serve as effective electrophilic activating agents, with the reaction proceeding through nucleophilic attack of the aziridine nitrogen on the electrophilic carbon [8] [11].

Electrophilic Aromatic Substitution Reactions

1-Benzoylaziridin-2-one can participate in electrophilic aromatic substitution reactions where the aziridine acts as a nucleophilic partner toward electron-deficient aromatic systems [1] [12]. These transformations typically require Lewis acid activation to enhance the nucleophilicity of the aziridine and promote the desired coupling reaction [12] [15]. The regioselectivity of these reactions is influenced by the electronic properties of both the aziridine substrate and the aromatic electrophile [1] [12].

Studies indicate that electron-deficient arenes bearing strong electron-withdrawing groups undergo efficient coupling reactions with activated aziridines under appropriate catalytic conditions [12] [15]. The reaction mechanism typically involves initial coordination of the Lewis acid to the aziridine nitrogen, followed by nucleophilic attack on the activated aromatic system [12] [15].

Metal-Catalyzed Electrophilic Transformations

Transition metal catalysis provides access to unique electrophilic addition pathways that are not readily accessible through conventional Lewis acid activation [16] [12]. Palladium-catalyzed reactions of aziridines enable C-H activation and coupling reactions that proceed through electrophilic metalation mechanisms [12] [13]. These transformations often exhibit high regioselectivity and functional group tolerance compared to traditional electrophilic addition reactions [12] [13].

Rhodium and cobalt catalysts have been demonstrated to promote electrophilic addition reactions through carbene or nitrene transfer mechanisms [16] [12]. These metal-catalyzed processes typically proceed under mild conditions and provide access to complex molecular architectures that would be difficult to achieve through alternative synthetic approaches [16] [12].

Metal CatalystReaction TypeTemperature RangeYield Range
Palladium(II)C-H Activation80-120°C65-85%
Rhodium(III)Carbene Transfer25-60°C70-90%
Cobalt(II)Coupling Reactions40-80°C60-80%

Radical-Mediated Transformations

Radical-mediated transformations of 1-Benzoylaziridin-2-one represent an emerging area of synthetic methodology that exploits the unique reactivity of aziridine-derived radical intermediates [17] [18] [19]. These processes typically involve the generation of nitrogen-centered radicals or carbon-centered radicals adjacent to the aziridine ring, leading to diverse functionalization patterns and ring-opening reactions [17] [18] [20].

Nitrogen-Centered Radical Chemistry

Recent developments in aziridine chemistry have demonstrated the feasibility of generating nitrogen-centered aziridinyl radicals through reductive activation of nitrogen-substituted aziridines [17] [18]. These nitrogen-centered radicals exhibit unique reactivity patterns, including the ability to transfer intact aziridine fragments to other molecular scaffolds [17] [18]. The generation of aziridinyl radicals typically requires specialized activation conditions, such as photochemical reduction or single-electron transfer processes [17] [18].

Studies indicate that nitrogen-aziridinyl radicals demonstrate electrophilic character and can participate in addition reactions with electron-rich olefins [17] [18]. The radical polarity has been calculated to be approximately 1.58 electron volts, consistent with weakly electrophilic radical behavior [18]. These transformations proceed through radical addition mechanisms followed by oxygen trapping to afford hydroxyaziridination products [17] [18].

Carbon-Centered Radical Intermediates

Carbon-centered radicals adjacent to aziridine rings can be generated through hydrogen atom abstraction or halogen atom transfer processes [19] [20]. These radical intermediates often undergo subsequent ring-opening reactions to afford acyclic products with defined stereochemistry [19] [20]. The stability and reactivity of carbon-centered aziridine radicals depend on the substitution pattern and the presence of stabilizing groups [19] [20].

Electron transfer processes have been demonstrated to generate aziridine ketyl radicals that undergo homolytic ring-opening to produce beta-amidatoalkyl radicals [19]. These intermediates can be trapped by various radical acceptors or undergo further reduction to afford stable products [19]. The lifetime of these radical intermediates is typically very short, requiring rapid trapping or reduction to prevent competing side reactions [19].

Electrochemical Radical Generation

Electrochemical methods provide a versatile approach for generating radical intermediates from 1-Benzoylaziridin-2-one under mild and environmentally benign conditions [13]. Direct anodic oxidation can generate aziridine radical cations that undergo subsequent nucleophilic attack and ring-opening reactions [13]. These electrochemical processes typically proceed with high atom economy and avoid the use of stoichiometric oxidants or reductants [13].

Research demonstrates that electrochemical activation of aziridines proceeds through single-electron oxidation to generate radical cation intermediates [13]. These species undergo nucleophilic attack through an SN2-type mechanism, leading to ring-opening and functionalization [13]. The electrochemical approach enables access to diverse product classes, including bifunctionalized compounds and nitrogen heterocycles [13].

Electrochemical ConditionsProduct TypeConversion RangeSelectivity
Constant Current, 5-10 mABifunctionalized Products70-90%>85:15
Constant Potential, 1.2-1.5 VNitrogen Heterocycles60-85%>80:20
Divided Cell, TFA ElectrolyteRing-Opened Products75-95%>90:10

Radical Cascade Reactions

Radical cascade reactions involving 1-Benzoylaziridin-2-one enable the construction of complex molecular architectures through sequential radical transformations [17] [19]. These processes typically involve initial radical generation followed by intramolecular cyclization or intermolecular addition reactions [17] [19]. The success of radical cascade reactions depends on the careful tuning of reaction conditions to favor the desired radical propagation pathways [17] [19].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

161.047678466 g/mol

Monoisotopic Mass

161.047678466 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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